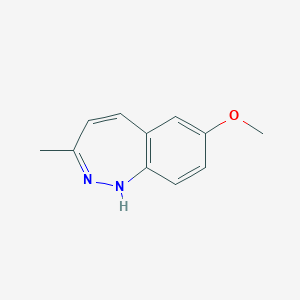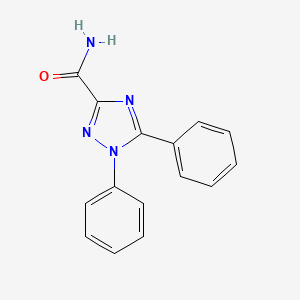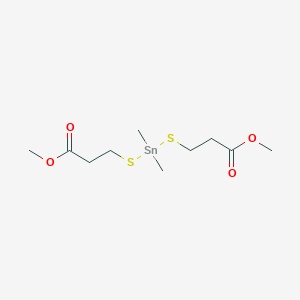
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate typically involves the reaction of organotin precursors with specific reagents under controlled conditions. One common method involves the use of methyl esters and organotin halides in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where ligands attached to the tin atom are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives.
Applications De Recherche Scientifique
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in the compound can form coordination bonds with various biomolecules, affecting their function and activity. The pathways involved in its action are complex and depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate
- 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
Uniqueness
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate is unique due to its specific structure, which includes a tin atom bonded to a complex organic framework. This structure imparts unique chemical and biological properties, making it distinct from other organotin compounds.
Propriétés
Numéro CAS |
86100-24-5 |
|---|---|
Formule moléculaire |
C10H20O4S2Sn |
Poids moléculaire |
387.1 g/mol |
Nom IUPAC |
methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl-dimethylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C4H8O2S.2CH3.Sn/c2*1-6-4(5)2-3-7;;;/h2*7H,2-3H2,1H3;2*1H3;/q;;;;+2/p-2 |
Clé InChI |
BJBDHTVHDNRENY-UHFFFAOYSA-L |
SMILES canonique |
COC(=O)CCS[Sn](C)(C)SCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
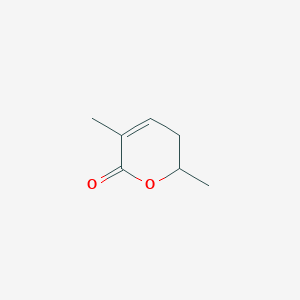

![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
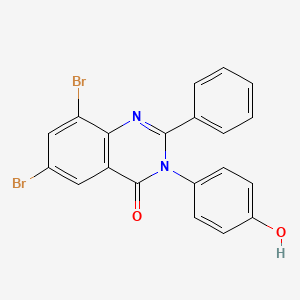
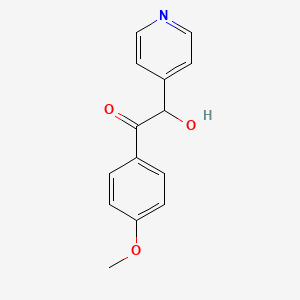
![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)

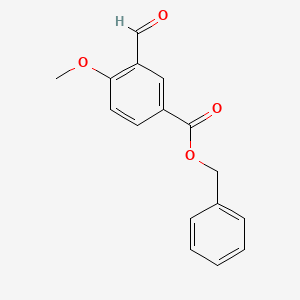
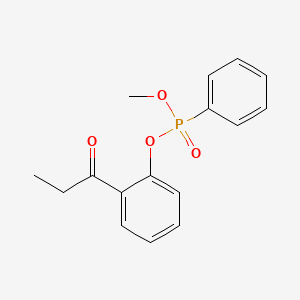
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)
